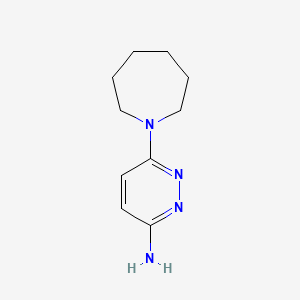

6-(Azepan-1-yl)pyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(azepan-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMATBNNMEBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Azepan 1 Yl Pyridazin 3 Amine

Established Synthetic Routes to the Pyridazin-3-amine Core

The pyridazine (B1198779) ring system, characterized by two adjacent nitrogen atoms in a six-membered aromatic ring, is a foundational structure in many biologically active compounds. lifechemicals.commdpi.com The synthesis of the pyridazin-3-amine core, a crucial precursor for the title compound, can be achieved through several established strategies.

A primary and classical method involves the condensation reaction between a suitable 1,4-dicarbonyl compound (or its equivalent) and hydrazine (B178648) hydrate (B1144303) or its derivatives. The specific nature of the dicarbonyl precursor dictates the substitution pattern on the resulting pyridazine ring. For the synthesis of 3-aminopyridazines, precursors containing a nitrile or a masked amine functionality are often employed.

More contemporary and versatile methods have also been developed. A notable approach is the inverse-electron-demand aza-Diels-Alder reaction. rsc.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. rsc.org Specifically, the reaction of 1,2,3-triazines with 1-propynylamines has been shown to be a highly regioselective method for producing 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org This strategy offers broad substrate compatibility and high yields. organic-chemistry.org

Other modern synthetic routes include:

Cyclization of Unsaturated Hydrazones: Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org

Annulation Reactions: A [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, yields a variety of trisubstituted pyridazines. organic-chemistry.org

A widely used and commercially available starting material for many substituted pyridazines is 6-chloropyridazin-3-amine. chemicalbook.comresearchgate.net This intermediate is particularly valuable as the chlorine atom at the 6-position serves as a versatile handle for introducing a wide array of substituents via nucleophilic substitution or cross-coupling reactions. researchgate.net

Strategies for Azepane Ring Introduction and Functionalization at Position 6

The introduction of the seven-membered azepane ring at the 6-position of the pyridazin-3-amine core is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a halo-substituted pyridazine, typically 3-amino-6-chloropyridazine, with azepane (also known as hexamethyleneimine).

In this reaction, the azepane acts as a nitrogen nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridazine ring. The reaction is often facilitated by a base to neutralize the hydrochloric acid formed as a byproduct and may be accelerated by heating. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms activates the C-Cl bond towards nucleophilic attack, making this a feasible and direct method for forging the C-N bond between the two heterocyclic systems.

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |

| 3-Amino-6-chloropyridazine | Azepane | Heat, Base (e.g., K₂CO₃, Et₃N) | 6-(Azepan-1-yl)pyridazin-3-amine | Nucleophilic Aromatic Substitution (SNAr) |

| 3-Amino-6-fluoropyridazine | Azepane | Heat, Base | This compound | Nucleophilic Aromatic Substitution (SNAr) |

This interactive table summarizes the primary synthetic strategy for introducing the azepane ring.

Chemical Conversions and Derivatization Approaches from this compound

Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. These sites include the pyridazine ring, the azepane moiety, and the primary amine group.

Modifications of the Pyridazine Moiety

The pyridazine ring itself, while generally electron-deficient, can undergo further functionalization.

Metalation and Cross-Coupling: Directed ortho-metalation is a powerful tool for functionalizing heterocyclic rings. Using a strong base, it may be possible to deprotonate one of the C-H bonds on the pyridazine ring (likely at position 4 or 5), creating a nucleophilic organometallic intermediate. This intermediate can then be quenched with various electrophiles. Pioneering work has demonstrated that pyridazines can be selectively metalated, allowing for stepwise functionalization. uni-muenchen.de

Radical C-H Functionalization: Methods for the direct C-H functionalization of pyridazine rings have been developed, offering an alternative to traditional cross-coupling reactions. For instance, radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) using alcohols has been described to access alkoxy pyridazines. nih.gov This principle could potentially be adapted for the target molecule.

Ring Transformation: Under certain conditions, the pyridazine ring can undergo rearrangement. For example, treatment of certain phenyl(4-pyridazinyl)methanols with acid at high temperatures has been shown to cause a transformation into pyrazole (B372694) derivatives. researchgate.net

Functionalization of the Azepane Ring

The saturated azepane ring provides opportunities for introducing additional functional groups or modifying the ring structure. While the nitrogen atom is tertiary and already part of the linkage to the pyridazine, the methylene (B1212753) (-CH₂-) groups of the ring can be functionalized. Synthetic methods for creating functionalized azepanes are of significant interest. nih.gov These can include radical-based C-H activation/functionalization to introduce substituents on the carbon framework or more complex multi-step sequences involving ring-opening and re-closing strategies, though these are less direct. The synthesis of azepane derivatives is a continuous challenge that often involves ring-closing or ring-expansion reactions. researchgate.netresearchgate.net

Derivatization at the Primary Amine Functionality

The primary amino group at the 3-position is a highly versatile functional handle for derivatization. Standard amine chemistry can be readily applied to generate a wide range of analogs.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Benzyl bromide | Secondary Amine |

| Reductive Amination | Aldehydes/Ketones (e.g., Benzaldehyde) + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |

| Schiff Base Formation | Aldehydes/Ketones (e.g., Acetone) | Imine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

| Heterocycle Formation | 1,3-Dicarbonyl compounds, Enaminones | Fused pyrimidines, etc. mdpi.comsemanticscholar.org |

This interactive table outlines common derivatization reactions for the primary amine group.

For example, the condensation of 3-aminopyridazines with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can lead to the formation of fused heterocyclic systems, such as pyrimido[1,2-b]pyridazines. semanticscholar.org Furthermore, this primary amine can be converted into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups. semanticscholar.org General derivatization reagents for primary amines, such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), can also be employed for creating fluorescent derivatives. researchgate.net

Exploration of Green Chemistry Principles in Analogous Pyridazine Syntheses

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines. rasayanjournal.co.in

Research into the synthesis of pyridazinone derivatives has demonstrated the successful application of green chemistry tools. ekb.eg Methods such as mechanical grinding and microwave-assisted synthesis have been shown to be efficient alternatives to conventional heating. ekb.eg These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures, while reducing energy consumption and the need for volatile organic solvents. rasayanjournal.co.inekb.eg

| Method | Advantages | Disadvantages (of Conventional) |

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields, enhanced regioselectivity. ekb.eg | Long reaction times, potential for side product formation. |

| Solvent-Free (Grinding) | Reduces/eliminates solvent waste, simple procedure, low energy consumption. rasayanjournal.co.inekb.eg | Use of potentially hazardous/toxic solvents. |

| Ultrasonic Synthesis | Enhanced reaction rates, improved yields through acoustic cavitation. rasayanjournal.co.in | Requires significant energy input for heating over long periods. |

| Use of Greener Solvents | Reduced environmental impact and toxicity (e.g., using water or ionic liquids). rasayanjournal.co.in | Reliance on volatile organic compounds (VOCs). |

This interactive table compares green chemistry approaches to conventional methods in analogous pyridazine syntheses.

While not specifically documented for this compound itself, the successful application of these green methods to closely related pyridazine and pyridazinone structures strongly suggests their potential applicability. ekb.egresearchgate.net Future synthetic efforts will likely focus on adapting these more environmentally benign methodologies.

Molecular Interactions and Biological Target Engagement of 6 Azepan 1 Yl Pyridazin 3 Amine and Its Analogs

In Vitro Screening Platforms for Initial Biological Activity Assessment

The initial assessment of the biological activity of novel chemical entities like 6-(azepan-1-yl)pyridazin-3-amine and its derivatives often relies on a variety of in vitro screening platforms. These platforms are designed to evaluate the cytotoxic, anti-inflammatory, and antimicrobial properties of the compounds.

For instance, in the evaluation of newly synthesized compounds, in vitro anticancer activity is commonly tested against a panel of human cancer cell lines. A study on a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones utilized the National Cancer Institute's (NCI) in vitro disease-oriented human cells screening panel. nih.gov This screening revealed that certain derivatives exhibited significant activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines, with GI50 values below 2 microM. nih.gov

Similarly, the anti-inflammatory potential of pyridazine (B1198779) derivatives is often first assessed through in vitro assays that measure the inhibition of key inflammatory mediators. For example, some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were identified as having promising anti-inflammatory activity. nih.gov Furthermore, antimicrobial and antifungal activities are typically evaluated using broth microdilution methods against a range of bacterial and fungal strains. nih.gov While direct in vitro screening data for this compound is not extensively detailed in the reviewed literature, the screening of structurally related pyridazine and pyridazinone compounds provides a framework for how its initial biological activities would be assessed.

Enzymatic Interaction and Inhibition Studies

The pyridazine scaffold is a key feature in a variety of enzyme inhibitors, targeting a range of enzymatic activities from protein methylation to carbohydrate metabolism and protein phosphorylation.

Protein Arginine Methyltransferases (PRMTs) are crucial enzymes in various cellular processes, and their dysregulation is implicated in several diseases. While the direct inhibitory activity of this compound on PRMTs has not been extensively reported in the available literature, research into PRMT inhibitors has identified other heterocyclic scaffolds. For example, a virtual screening and biological evaluation led to the discovery of 3-(1H-benzo[d]imidazol-2-yl)anilines as a core structure for PRMT5 inhibitors. nih.gov Another study identified potent allosteric inhibitors of PRMT3 based on a urea-containing scaffold. nih.gov These studies highlight the types of molecular structures being investigated for PRMT inhibition, though a direct link to the this compound structure is not yet established.

The inhibition of carbohydrate-metabolizing enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. A study on novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives revealed their potential as inhibitors of rat intestinal α-glucosidase. nih.gov Among the synthesized compounds, one derivative, in particular, showed good inhibitory activity. nih.gov This suggests that the pyridazine moiety can serve as a scaffold for the development of α-glucosidase inhibitors. However, specific studies on the α-glucosidase inhibitory activity of this compound itself are not detailed in the reviewed literature. Other research has identified quinoline–1,3,4-oxadiazole conjugates as low micromolar inhibitors of α-glucosidase, acting via a non-competitive, allosteric mechanism. mdpi.com

The pyridazine and pyridazinone cores are present in several kinase inhibitors. While direct inhibition of Cyclin-Dependent Kinases (CDKs) by this compound has not been specifically documented, the broader class of pyrazole-based molecules, which share the nitrogen-containing heterocyclic feature, are known to be important for developing kinase inhibitors, including those for CDKs. nih.gov

More relevant to the pyridazine scaffold, a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes were developed as potent FLT3 tyrosine kinase inhibitors. nih.gov Furthermore, research into Bruton's Tyrosine Kinase (BTK) inhibitors has led to the development of compounds with a pyrazolo[3,4-d]pyridazinone scaffold. These irreversible inhibitors have shown high potency against the BTK enzyme. mdpi.com

Below is a table summarizing the inhibitory activity of some pyridazine and related heterocyclic derivatives against various kinases.

| Compound/Series | Target Kinase | Activity (IC50/GI50) | Reference |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | Leukemia, Non-Small-Cell Lung, Breast Cancer Cell Lines | < 2 µM | nih.gov |

| 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes | FLT3 Tyrosine Kinase | Potent Inhibition | nih.gov |

| Pyrazolo[3,4-d]pyridazinone derivatives | Bruton's Tyrosine Kinase (BTK) | Potent Inhibition | mdpi.com |

Receptor Binding and Modulation Investigations

The interaction of pyridazine-containing compounds with various receptors has been a significant area of research, particularly in the context of G protein-coupled receptors (GPCRs).

The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, is a key target for the development of drugs for neurological disorders. Several studies have highlighted the potential of pyridazine and pyridazinone derivatives as H3 receptor ligands.

Research on benzophenone (B1666685) derivatives has identified compounds with high affinity for the H3 receptor, with Ki values in the low nanomolar range. mdpi.com In these studies, the presence of an azepane moiety was found to be a favorable structural feature for H3 receptor affinity. mdpi.com Another study on substituted purines also identified high-affinity H3 receptor ligands with Ki values in the nanomolar range. nih.gov

Furthermore, a study focusing on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines led to the discovery of high-affinity non-imidazole histamine H3 receptor agonists. nih.gov This work underscores the potential of amino-substituted heterocyclic compounds to interact potently with the H3 receptor. While direct binding data for this compound is limited, the collective findings for structurally related compounds strongly suggest its potential as a histamine H3 receptor ligand.

The table below presents the binding affinities of some heterocyclic compounds for the histamine H3 receptor.

| Compound/Series | Receptor | Binding Affinity (Ki) | Reference |

| Benzophenone derivative with azepane moiety | Histamine H3 Receptor | 8 nM | mdpi.com |

| Substituted Purine derivative | Histamine H3 Receptor | Nanomolar range | nih.gov |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivative | Histamine H3 Receptor | Nanomolar range | nih.gov |

Other G-Protein Coupled Receptor (GPCR) Engagements

One notable example is the investigation of 3-aminopyridazine (B1208633) derivatives, which have shown affinities for both serotonergic and dopaminergic receptors. sigmaaldrich.com Structure-activity relationship (SAR) studies on these analogs have revealed that the nature of the substituent at the 6-position of the pyridazine ring can influence this dual activity. Specifically, the presence of a para-hydroxylated aryl ring at this position appears to be a key determinant for dopaminergic activity. sigmaaldrich.com

Furthermore, a pyridazinone analog, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401 or Irdabisant), was identified as a potent and selective histamine H3 receptor inverse agonist with a high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors. researchgate.net Importantly, this compound exhibited over 1000-fold selectivity against the H1, H2, and H4 histamine receptor subtypes and was screened against a large panel of 418 GPCRs, ion channels, transporters, and enzymes, where it showed a favorable selectivity profile. researchgate.net This highlights the potential for pyridazine-based compounds to achieve high selectivity for specific GPCRs.

The arylpiperazine moiety, often incorporated into analogs of this compound, is considered a "privileged scaffold" for targeting aminergic GPCRs. nih.gov This is due to its ability to form key interactions within the binding pockets of these receptors.

Table 1: GPCR Binding Affinities of Selected Analogs

| Compound/Analog | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-Aminopyridazine derivatives | Dopaminergic Receptors | Activity dependent on 6-position substituent | sigmaaldrich.com |

| 3-Aminopyridazine derivatives | Serotonergic Receptors | Activity dependent on 4-position substituent | sigmaaldrich.com |

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Human Histamine H3 | 2.0 nM | researchgate.net |

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Rat Histamine H3 | 7.2 nM | researchgate.net |

Characterization of Molecular Binding Modes and Target Selectivity Profiles

The molecular binding mode of a ligand within its receptor is fundamental to its affinity and selectivity. For analogs of this compound, particularly those incorporating an arylpiperazine scaffold, a key interaction is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine (B1678402) ring and a conserved aspartate residue in transmembrane helix 3 (Asp3.32) of aminergic GPCRs. nih.gov This interaction is often accompanied by CH–π interactions between the arylpiperazine and an aromatic amino acid cluster, notably involving a phenylalanine residue in transmembrane helix 6 (Phe6.52). nih.gov

The conformation of these ligands within the binding site is typically linear, extending from a deeper cavity formed by transmembrane helices 3, 5, and 6 towards a secondary interaction area between helices 1, 2, and 7. nih.gov The nature of the substituents on the pyridazine or arylpiperazine rings can significantly influence the binding affinity and selectivity by occupying specific sub-pockets within the receptor.

For instance, in a series of dopamine (B1211576) D3 receptor antagonists with a 1H-pyridin-2-one scaffold, subtle structural modifications led to significant changes in selectivity against the D2 receptor. nih.gov The removal of a single NH group from a urea-based analog resulted in over 100-fold selectivity for the D3 receptor over the D2 receptor. nih.gov

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to predict and rationalize the binding modes of novel pyridazine derivatives. nih.gov These computational approaches have been instrumental in designing multifunctional agents, for example, for Alzheimer's disease, by optimizing interactions with key target proteins. nih.gov

The target selectivity profile of a compound is a critical aspect of its drug-like properties. As demonstrated with the histamine H3 receptor inverse agonist CEP-26401, it is possible to design pyridazine derivatives with high target selectivity. researchgate.net The selectivity of this compound was confirmed through extensive screening against a wide array of biological targets. researchgate.net

Table 2: Key Molecular Interactions and Selectivity of Analogs

| Compound Class | Key Interaction | Receptor Family | Observed Selectivity | Reference |

|---|---|---|---|---|

| Arylpiperazine-containing analogs | Charge-reinforced H-bond with Asp3.32 | Aminergic GPCRs | Varies with substituents | nih.gov |

| Arylpiperazine-containing analogs | CH–π interactions with aromatic residues | Aminergic GPCRs | Varies with substituents | nih.gov |

| 1H-Pyridin-2-one and urea-based analogs | Specific hydrogen bonding and hydrophobic interactions | Dopamine D3 vs. D2 | High D3 selectivity achievable through structural modification | nih.gov |

| Pyridazinone derivatives (e.g., CEP-26401) | High-affinity binding to specific pocket | Histamine H3 | >1000-fold selectivity over other histamine subtypes and a large GPCR panel | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Azepan 1 Yl Pyridazin 3 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 6-(azepan-1-yl)pyridazin-3-amine is intrinsically linked to its core components: the pyridazine (B1198779) ring, the 3-amino group, and the 6-azepanyl substituent. The pyridazine ring itself is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. sarpublication.com Its nitrogen atoms can act as hydrogen bond acceptors, playing a critical role in molecular recognition at the target binding site.

The 3-amino group is another key feature, likely serving as a crucial hydrogen bond donor. The position and basicity of this amino group are expected to be important for establishing specific interactions with biological targets.

Impact of Substituent Variations on Molecular Potency and Selectivity

Substitutions on the Azepane Ring: The azepane ring offers multiple positions for substitution. Introducing substituents could modulate the molecule's physicochemical properties and its interaction with a target. For instance, the addition of polar groups (e.g., hydroxyl, carboxyl) could enhance aqueous solubility, which might be beneficial for pharmacokinetic properties. Conversely, the introduction of non-polar, lipophilic groups (e.g., alkyl, phenyl) could increase membrane permeability but might also affect metabolic stability and off-target interactions. The position of the substituent on the azepane ring would also be critical, as it would alter the three-dimensional shape of this flexible ring and could either facilitate or hinder optimal binding to a target.

Substitutions on the Pyridazine Ring: The pyridazine ring also presents opportunities for substitution, although studies on related pyridazine-containing compounds have shown that modifications to this core can sometimes lead to a significant loss of potency, suggesting its structure is often crucial for activity. However, strategic substitutions could be explored to fine-tune electronic properties and metabolic stability. For example, the introduction of electron-withdrawing or electron-donating groups could influence the pKa of the pyridazine nitrogens and the 3-amino group, thereby affecting their hydrogen bonding capabilities.

The following table, based on data from a study on 3-cycloalkylamino-5,6-diphenyl-pyridazine derivatives as ACAT inhibitors, illustrates the importance of the cycloalkyl ring size on biological activity. This provides a valuable, albeit indirect, insight into how variations in the cyclic amino substituent at the 6-position of a pyridazine ring can impact potency.

| Compound | Cycloalkylamino Group | Ring Size | ACAT Inhibitory Activity (IC50, μM) |

|---|---|---|---|

| 1 | Cyclopentylamino | 5 | >10 |

| 2 | Cyclohexylamino | 6 | 0.5 |

| 3 | Cycloheptylamino (Azepane) | 7 | >10 |

| 4 | Cyclooctylamino | 8 | >10 |

Data is illustrative and derived from a study on a related series of compounds to demonstrate the principle of ring size effect. nih.gov

Conformational Analysis and its Influence on Ligand-Target Recognition

Conformational analysis is a critical aspect of understanding the SAR of flexible molecules like this compound. The seven-membered azepane ring is not planar and can adopt multiple low-energy conformations, such as chair and boat forms. The specific conformation that the molecule adopts when it binds to its biological target is known as the bioactive conformation.

While specific conformational analysis studies for this compound are not available in the current literature, it is a standard practice in drug discovery to investigate the conformational preferences of lead compounds. Techniques such as X-ray crystallography of ligand-protein complexes, NMR spectroscopy, and computational modeling are used to determine the bioactive conformation.

Understanding the conformational requirements for activity can guide the design of new analogs with improved potency and selectivity. For instance, if a particular conformation of the azepane ring is found to be essential for activity, medicinal chemists can design more rigid analogs that are "locked" in this preferred conformation. This strategy of conformational restriction can lead to a significant increase in binding affinity by reducing the entropic penalty associated with the flexible ligand adopting a specific conformation upon binding. Therefore, future research into the conformational properties of this compound would be a valuable step in elucidating its full therapeutic potential.

Computational Chemistry and Molecular Modeling of 6 Azepan 1 Yl Pyridazin 3 Amine and Its Complexes

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action. For pyridazine (B1198779) derivatives, docking studies have been instrumental in exploring their binding patterns with various proteins.

Docking simulations of pyridazine derivatives have been performed using software such as AutoDock, which employs a Lamarkian genetic algorithm to explore the conformational space of the ligand within the protein's active site. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in studies of pyridyl aminothiazole derivatives as Chk1 inhibitors, docking simulations helped determine the probable binding conformations within the enzyme's active site. nih.gov

The primary interactions governing the binding of pyridazine-containing compounds include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the amine group are capable of forming hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov

Hydrophobic Interactions: The azepane ring and the aromatic pyridazine core can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

While specific docking studies solely on 6-(azepan-1-yl)pyridazin-3-amine are not extensively documented in publicly available literature, the general principles derived from related pyridazine derivatives suggest its potential to bind to a variety of protein targets, including kinases and enzymes involved in inflammatory processes. nih.gov The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. For example, docking studies on pyrazole (B372694) derivatives against various protein kinases have reported binding energies ranging from -5.92 to -10.35 kJ/mol. nih.gov

| Computational Tool | Purpose in Pyridazine Research | Example Application |

| AutoDock | Predicting binding conformations and energies | Docking of pyridyl aminothiazole derivatives to Chk1 kinase. nih.gov |

| Accelrys Discovery Studio | Pharmacophore modeling and docking | Generation of pharmacophore models for pyridazin-3-one derivatives. nih.gov |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are employed to investigate the distribution of electrons and predict molecular properties.

For pyridazine derivatives, QM calculations can elucidate:

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability.

Electrostatic Potential: Mapping the electrostatic potential on the molecular surface helps identify regions prone to electrophilic or nucleophilic attack, which is vital for understanding intermolecular interactions.

While specific QM data for this compound is limited, studies on related heterocyclic compounds demonstrate the utility of these methods. For instance, DFT calculations have been used to understand the nature of interactions in various ligand-protein complexes. sigmaaldrich.com

Molecular Dynamics Simulations for Binding Stability and Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of ligand-protein complexes and exploring the conformational landscape of a molecule. researchgate.net

MD simulations of pyridazine derivatives bound to their protein targets can provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the complex. A stable complex will exhibit minimal fluctuations in its structure. nih.gov

Interaction Dynamics: MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify the formation of new interactions that were not apparent in static docking poses. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic picture of the binding event.

Simulations are often performed using software packages like AMBER or Desmond. nih.gov For example, MD simulations have been used to study the binding of inhibitors to the SARS-CoV-2 main protease, revealing the dynamic nature of ligand-protein interactions. nih.gov Such studies on this compound would be crucial to confirm the stability of its binding modes predicted by molecular docking.

| Simulation Software | Key Metrics Analyzed | Insights Gained for Pyridazine-like Compounds |

| AMBER | RMSD, Hydrogen Bond Analysis | Stability of ligand-protein complexes, dynamic interaction patterns. nih.gov |

| Desmond | RMSF, Interaction Fraction | Flexibility of protein residues, persistence of specific interactions. |

| NAMD | Free Energy Calculations | Quantification of binding affinities. |

In Silico Prediction of Relevant Molecular Descriptors for Biological Activity

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These predictions help in the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles.

For pyridazine derivatives, various molecular descriptors can be calculated to predict their biological activity:

Lipophilicity (logP): This descriptor influences a compound's absorption and distribution.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes. nih.gov

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which provides guidelines for oral bioavailability.

QSAR studies on pyridazine derivatives have been conducted to establish a mathematical relationship between their chemical structure and biological activity. nih.govdocumentsdelivered.comresearchgate.net For example, a 2D-QSAR study on novel pyridazine derivatives with vasorelaxant activity identified a statistically significant model that could predict the activity of new compounds. nih.govdocumentsdelivered.com Such models can guide the design of more potent analogs of this compound.

| Predicted Property | Relevance in Drug Discovery | General Findings for Pyridazine Derivatives |

| A bsorption | Intestinal absorption, Caco-2 permeability | Many pyridazine derivatives show good predicted oral absorption. nih.govfrontiersin.org |

| D istribution | Blood-brain barrier penetration, plasma protein binding | Varies depending on the specific substitutions on the pyridazine core. |

| M etabolism | Cytochrome P450 inhibition | The pyridazine ring is generally considered to have low cytochrome P450 inhibitory effects. nih.gov |

| E xcretion | Clearance pathways | Dependent on the overall physicochemical properties of the molecule. |

| T oxicity | Genotoxicity, hepatotoxicity, cardiotoxicity | In silico models can flag potential toxicities for further experimental investigation. nih.govfrontiersin.org |

Future Research Directions and Unexplored Academic Potential

Development of Advanced Synthetic Methodologies for Structural Diversification

The future exploration of 6-(azepan-1-yl)pyridazin-3-amine's potential is intrinsically linked to the development of versatile synthetic routes that allow for extensive structural diversification. The synthesis of the core 3-aminopyridazine (B1208633) structure can be achieved through various established methods, often starting from commercially available precursors like 3,6-dichloropyridazine (B152260). The introduction of the azepane moiety at the 6-position is typically accomplished via nucleophilic aromatic substitution.

Future synthetic efforts could focus on expanding the chemical space around this scaffold. Advanced methodologies that offer high regioselectivity and functional group tolerance will be crucial. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully employed for the synthesis of 3-amino-6-(hetero)arylpyridazines and could be adapted to introduce a wide array of substituents at various positions on the pyridazine (B1198779) ring. organic-chemistry.org Furthermore, copper-promoted cyclization of β,γ-unsaturated hydrazones presents an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org

Aza-Diels-Alder reactions involving 1,2,3-triazines have also emerged as a powerful tool for the regioselective synthesis of pyridazine derivatives under metal-free conditions. organic-chemistry.org The development of one-pot synthesis procedures, such as the one patented for producing certain pyridazinyl-amides, could significantly streamline the generation of diverse compound libraries for high-throughput screening. google.com These advanced synthetic approaches will be instrumental in generating a broad spectrum of analogs of this compound, enabling comprehensive structure-activity relationship (SAR) studies.

Identification and Validation of Novel Biological Targets for the Scaffold

The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds, suggesting that this compound could be a valuable starting point for drug discovery programs. nih.gov Future research should aim to identify and validate novel biological targets for this scaffold across various therapeutic areas.

Anticancer Properties: Pyridazine derivatives have demonstrated significant potential as anticancer agents. mdpi.com The mechanisms of action often involve the modulation of critical signaling pathways, such as the NF-κB and MAPK pathways, which are integral to cancer cell proliferation and survival. Future studies could investigate the ability of this compound and its analogs to inhibit specific protein kinases, a class of enzymes frequently dysregulated in cancer. Moreover, the exploration of this scaffold as an inhibitor of other cancer-related targets, like carbonic anhydrase IX, is a promising avenue, given that derivatives containing an azepane ring have shown potent inhibitory activity.

Anti-inflammatory Effects: The anti-inflammatory potential of the pyridazine scaffold is another area ripe for exploration. Docking studies of related compounds have suggested a binding affinity for targets within the inflammatory cascade. Future research could focus on quantifying the inhibitory effects of this compound derivatives on key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Elucidating the precise molecular mechanisms, including the potential modulation of pro-inflammatory cytokine production, will be critical.

Other Therapeutic Areas: The biological activity of pyridazine derivatives extends beyond oncology and inflammation. For instance, some have been investigated as aphicides, highlighting a potential application in agrochemicals. nih.gov Others have shown antimicrobial activity against various bacterial strains. mdpi.com Furthermore, the structural similarities to compounds investigated for neurodegenerative diseases, such as Alzheimer's, suggest that this scaffold could be explored for its potential to inhibit targets like acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation.

Integration of Advanced Computational Approaches in Design and Discovery

The integration of computational chemistry is poised to accelerate the discovery and optimization of novel derivatives of this compound. In silico techniques can provide valuable insights into the potential biological activities and physicochemical properties of new compounds before their synthesis, saving time and resources.

Future research should leverage a range of computational tools. Molecular docking studies can be employed to predict the binding modes and affinities of this compound analogs with various biological targets, helping to prioritize which derivatives to synthesize. mdpi.commdpi.comQuantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, guiding the design of more potent molecules. researchgate.net

Molecular dynamics (MD) simulations can offer a deeper understanding of the dynamic interactions between the ligands and their target proteins, providing insights into the stability of the ligand-protein complexes. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of novel derivatives early in the discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net

Exploration of the Scaffold in Materials Science and Catalysis

While the primary focus of pyridazine chemistry has been on medicinal applications, the unique electronic properties of this heterocyclic system suggest untapped potential in materials science and catalysis.

Catalysis: Recent research has demonstrated that pyridazine scaffolds can serve as effective nucleophilic catalysts. researchgate.net The nitrogen atoms in the pyridazine ring can act as Lewis basic sites, facilitating a range of chemical transformations. Future investigations could explore the catalytic activity of this compound and its derivatives in various organic reactions. The presence of the amino and azepanyl groups could modulate the electronic properties of the pyridazine ring, potentially leading to novel catalytic activities. The synthesis and evaluation of metal complexes incorporating this scaffold as a ligand is another promising direction.

Materials Science: The application of pyridazine derivatives in materials science is a largely unexplored frontier. The electron-deficient nature of the pyridazine ring, coupled with the potential for extensive functionalization, makes it an interesting building block for novel organic materials. Future research could investigate the synthesis of pyridazine-containing polymers or oligomers with interesting photophysical or electronic properties. The potential for these materials to be used in applications such as organic light-emitting diodes (OLEDs), sensors, or as components of functional dyes warrants investigation. Additionally, some pyridazine derivatives have been studied as plant growth regulators, which could be considered a facet of agricultural materials science. researchgate.netresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 6-(Azepan-1-yl)pyridazin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic aromatic substitution, leveraging the reactivity of the pyridazine ring. Key steps include:

Ring Functionalization : Introduce azepane at the 6-position using nucleophilic displacement under anhydrous conditions (e.g., DMF, 80–100°C).

Amine Protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the 3-amine during substitution reactions .

Optimization involves adjusting reaction time, temperature, and catalysts (e.g., Pd for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azepane Substitution | DMF, K₂CO₃, 90°C, 12h | 65–75 | |

| Deprotection | HCl/dioxane, RT, 2h | >90 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., azepane integration at δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]+ ions).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (see Advanced FAQ 3) .

Q. How can structural modifications enhance the bioactivity of pyridazine derivatives like this compound?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridazine 4-position to modulate electron density and receptor binding .

- Ring Expansion : Replace azepane with larger heterocycles (e.g., piperazine) to alter steric effects. Bioactivity screening (e.g., enzyme inhibition assays) guides optimization .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and crystal packing of this compound be analyzed to predict solid-state behavior?

- Methodological Answer :

- Software Tools : Use SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Graph set analysis (e.g., Etter’s notation) categorizes hydrogen bonds (e.g., R₂²(8) motifs) .

- Case Study : In N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, monoclinic packing (space group C2/c) revealed intermolecular N–H···N bonds critical for stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Experimental Variables : Standardize assay conditions (e.g., cell lines, incubation time). For example, imazodan’s cardiac activity varies with calcium concentration .

- Structural Validation : Confirm compound purity via crystallography (e.g., SHELXL refinement) to rule out polymorphic interference .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cardiac phosphodiesterase III (PDE3), leveraging pyridazine’s planar geometry for π-π stacking.

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with PDE3 inhibition constants (Ki) .

Table 2 : Example QSAR Parameters

| Substituent | σ (Hammett) | Ki (nM) |

|---|---|---|

| -OCH₃ | -0.27 | 120 |

| -F | +0.06 | 85 |

Q. How can structure validation tools improve the reliability of crystallographic data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.